METHYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-2-PHENYLACETATE
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Overview
Description
METHYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-2-PHENYLACETATE is a complex organic compound with a molecular formula of C23H18O5 It is known for its unique structure, which includes a benzo[c]chromen-3-yl moiety linked to a phenylacetate group
Preparation Methods
The synthesis of METHYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-2-PHENYLACETATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzo[c]chromen-3-yl intermediate: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c]chromen-3-yl core.
Attachment of the phenylacetate group: The benzo[c]chromen-3-yl intermediate is then reacted with a phenylacetate derivative under conditions that promote esterification, such as the presence of a strong acid catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
METHYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-2-PHENYLACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic positions, using reagents such as alkyl halides or nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-2-PHENYLACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-2-PHENYLACETATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
METHYL 2-({4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-2-PHENYLACETATE can be compared with similar compounds such as:
METHYL 2-((4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL)OXY)PROPANOATE: This compound has a similar benzo[c]chromen-3-yl core but differs in the ester group attached.
2-((4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL)OXY)ACETAMIDE: This compound has an amide group instead of the phenylacetate group.
ETHYL ((4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL)OXY)ACETATE: This compound has an ethyl ester group instead of the methyl ester group.
These similar compounds highlight the versatility of the benzo[c]chromen-3-yl core in forming various derivatives with different chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(4-methyl-6-oxobenzo[c]chromen-3-yl)oxy-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O5/c1-14-19(27-21(23(25)26-2)15-8-4-3-5-9-15)13-12-17-16-10-6-7-11-18(16)22(24)28-20(14)17/h3-13,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRWLAUOWUWOOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC(C4=CC=CC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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